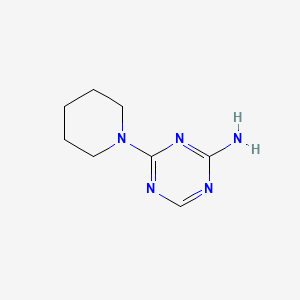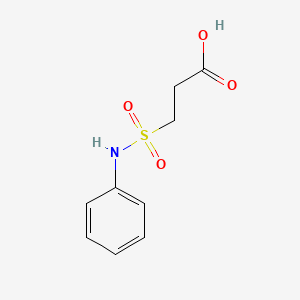
3-(phenylsulfamoyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfamoyl)propanoic acid, also known as phenylsulfonylpropionic acid (PSPA), is an organic compound with a molecular formula of C7H9NO3S. It is a white, crystalline solid with a pungent odor and a melting point of 145-147°C. PSPA is used in a wide range of scientific and industrial applications, including pharmaceuticals, agrochemicals, and food additives. PSPA is also used as an intermediate in the synthesis of various other compounds.
Scientific Research Applications
Anticancer Potential
Cinnamic acid derivatives, which share structural similarities with 3-(phenylsulfamoyl)propanoic acid, have been extensively studied for their anticancer properties. These compounds, including various cinnamoyl acids, esters, amides, and hydrazides, have shown significant antitumor efficacy across different cancer types. Their chemical versatility allows for multiple reactive sites, making them suitable for medicinal research as both traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Effects on Metabolic Disorders
Phenolic acids like chlorogenic acid (CGA) have demonstrated a broad spectrum of biological and pharmacological effects, including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. These effects suggest that this compound and similar compounds could have potential applications in managing and treating metabolic-related disorders such as diabetes, cardiovascular diseases, and obesity (Naveed et al., 2018).
Drug Delivery Systems
The development of pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules has been a focus for enhancing drug delivery mechanisms. Such systems are designed for targeted delivery and controlled release of drugs in response to specific physiological conditions, indicating potential applications for compounds like this compound in creating more effective and targeted therapeutic strategies (Sato et al., 2011).
Safety and Hazards
Future Directions
The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has been reported to exhibit an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity toward stable free radicals . This suggests potential future directions for research into the medicinal applications of similar compounds like 3-(phenylsulfamoyl)propanoic Acid.
Mechanism of Action
Target of Action
This compound is a derivative of 2-phenylpropanoic acid , which is known to interact with various enzymes and receptors in the body
Mode of Action
It is likely that it interacts with its targets in a similar manner to other phenylpropanoic acid derivatives .
Biochemical Pathways
For instance, 3-phenylpropionic acid has been found to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway . It also promotes myotube hypertrophy via the Foxo3/NAD+ signaling pathway .
Result of Action
Similar compounds like 3-phenylpropionic acid have been found to have beneficial effects on muscle mass increase and myotubes hypertrophy .
Biochemical Analysis
Biochemical Properties
3-(Phenylsulfamoyl)propanoic Acid, like other sulfamoyl compounds, may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the phenyl and propanoic acid groups present in the molecule. Specific interactions with enzymes or proteins have not been reported in the literature .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is not well-understood. It could potentially exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These are speculative and require experimental validation .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported. Future studies could investigate these aspects to better understand the temporal dynamics of this compound’s effects .
Dosage Effects in Animal Models
Studies could be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(phenylsulfamoyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-9(12)6-7-15(13,14)10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRCRWSSMXOTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427684 |
Source


|
| Record name | 3-(anilinosulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61759-00-0 |
Source


|
| Record name | 3-(anilinosulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
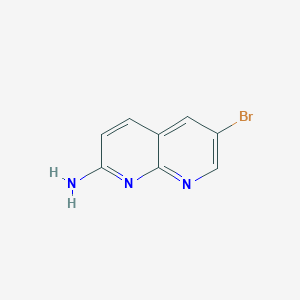
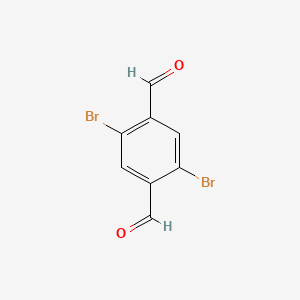
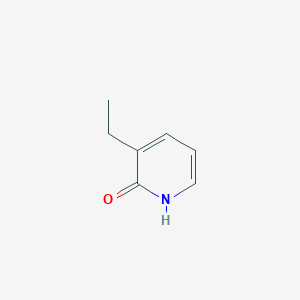




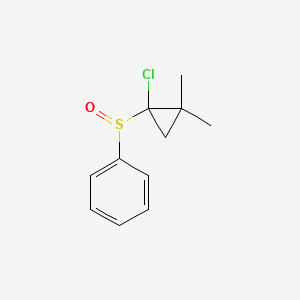
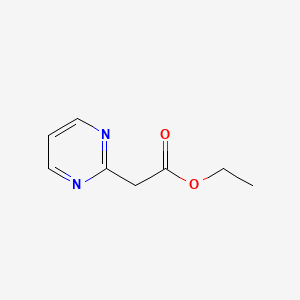
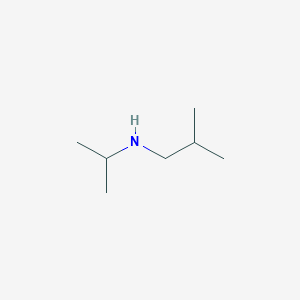
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)
